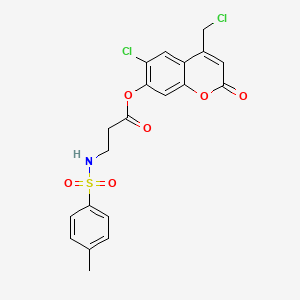
6-chloro-4-(chloromethyl)-2-oxo-2H-chromen-7-yl 3-(4-methylbenzenesulfonamido)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-4-(chloromethyl)-2-oxo-2H-chromen-7-yl 3-(4-methylbenzenesulfonamido)propanoate is a complex organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-(chloromethyl)-2-oxo-2H-chromen-7-yl 3-(4-methylbenzenesulfonamido)propanoate typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-hydroxyacetophenone and ethyl acetoacetate, the chromenone core can be formed via a Pechmann condensation reaction.
Chloromethylation: The chromenone core is then subjected to chloromethylation using formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 4-position.
Sulfonamide Formation: The 3-(4-methylbenzenesulfonamido)propanoate moiety can be synthesized by reacting 4-methylbenzenesulfonyl chloride with 3-aminopropanoic acid under basic conditions.
Esterification: Finally, the sulfonamide derivative is esterified with the chloromethylated chromenone under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the carbonyl group in the chromenone core can yield the corresponding alcohol.
Substitution: The chloromethyl group is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions to achieve substitution.
Major Products
Oxidation: Formation of 6-chloro-4-(formyl)-2-oxo-2H-chromen-7-yl 3-(4-methylbenzenesulfonamido)propanoate.
Reduction: Formation of 6-chloro-4-(hydroxymethyl)-2-oxo-2H-chromen-7-yl 3-(4-methylbenzenesulfonamido)propanoate.
Substitution: Formation of 6-chloro-4-(azidomethyl)-2-oxo-2H-chromen-7-yl 3-(4-methylbenzenesulfonamido)propanoate.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance its activity and selectivity towards specific biological targets.
Medicine
In medicinal chemistry, this compound can serve as a lead compound for the development of new drugs. Its potential pharmacological activities can be explored through structure-activity relationship studies.
Industry
In the chemical industry, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 6-chloro-4-(chloromethyl)-2-oxo-2H-chromen-7-yl 3-(4-methylbenzenesulfonamido)propanoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chromenone core may play a role in binding to the active site of enzymes, while the sulfonamide moiety may enhance its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-4-(chloromethyl)-2-oxo-2H-chromen-7-yl 3-(4-methylbenzenesulfonamido)butanoate
- 6-chloro-4-(chloromethyl)-2-oxo-2H-chromen-7-yl 3-(4-methylbenzenesulfonamido)ethanoate
Uniqueness
The uniqueness of 6-chloro-4-(chloromethyl)-2-oxo-2H-chromen-7-yl 3-(4-methylbenzenesulfonamido)propanoate lies in its specific combination of functional groups The presence of both the chromenone core and the sulfonamide moiety provides a unique scaffold for further functionalization and exploration of its biological activities
Properties
IUPAC Name |
[6-chloro-4-(chloromethyl)-2-oxochromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO6S/c1-12-2-4-14(5-3-12)30(26,27)23-7-6-19(24)29-18-10-17-15(9-16(18)22)13(11-21)8-20(25)28-17/h2-5,8-10,23H,6-7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTXRSDWZKSNKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)OC2=C(C=C3C(=CC(=O)OC3=C2)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














